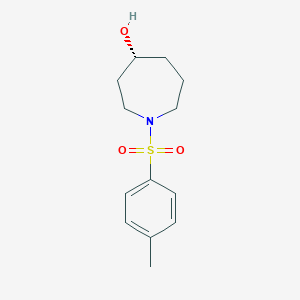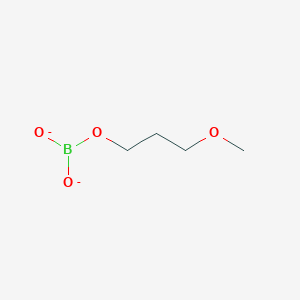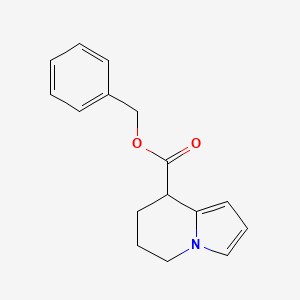![molecular formula C13H16O4 B14250370 benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol CAS No. 216099-51-3](/img/structure/B14250370.png)
benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;(1R,6R)-7-oxabicyclo[410]heptan-1-ol is a unique compound that combines the properties of benzoic acid and a bicyclic alcohol Benzoic acid is a well-known aromatic carboxylic acid, while (1R,6R)-7-oxabicyclo[410]heptan-1-ol is a bicyclic alcohol with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with a suitable bicyclic alcohol precursor under specific conditions. For instance, the use of cyclopropenes and aminocyclopropanes in a (3 + 2) annulation reaction can yield bicyclo[3.1.0]hexanes, which can be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of photoredox catalysts and blue LED irradiation has been reported to achieve good yields for similar bicyclic compounds .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. The bicyclic structure of the compound allows it to fit into enzyme active sites, modulating their activity and influencing metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride: This compound shares a similar bicyclic structure but contains an amine group instead of a hydroxyl group.
Bicyclo[2.2.1]heptanes: These compounds have a different bicyclic structure but exhibit similar chemical properties and reactivity.
Uniqueness
Benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol is unique due to its combination of an aromatic carboxylic acid and a bicyclic alcohol. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
216099-51-3 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol |
InChI |
InChI=1S/C7H6O2.C6H10O2/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5(6)8-6/h1-5H,(H,8,9);5,7H,1-4H2/t;5-,6-/m.1/s1 |
Clave InChI |
WWYLXZWYHSGTCE-PZMDUNNRSA-N |
SMILES isomérico |
C1CC[C@@]2([C@@H](C1)O2)O.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
C1CCC2(C(C1)O2)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)

![4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)](/img/structure/B14250304.png)

![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)

![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)


![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)



